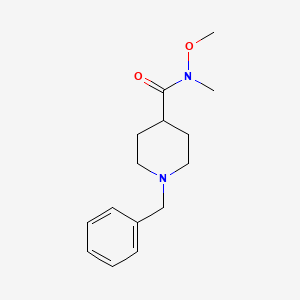

1-benzyl-N-methoxy-N-methylpiperidine-4-carboxamide

Description

1-Benzyl-N-methoxy-N-methylpiperidine-4-carboxamide is a piperidine-derived compound characterized by a benzyl group at the 1-position and an N-methoxy-N-methylcarboxamide moiety at the 4-position. Its molecular formula is C₁₅H₂₃N₂O₂, with a molecular weight of 263.36 g/mol (HRMS [M+H]⁺: 263.1751) . The compound is synthesized via a Horner-Wadsworth-Emmons olefination/cyclization tandem reaction, yielding an orange oil with distinct spectroscopic properties:

- ¹H NMR (CDCl₃): δ 7.24–7.34 (aromatic protons), 3.70 (OCH₃), 3.53 (PhCH₂), 3.18 (NCH₃), and signals for piperidine protons .

- ¹³C NMR: Key peaks at δ 176.4 (carbonyl), 138.4 (aromatic carbons), and 63.2 (N-methoxy-N-methyl group) .

This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing quinolizinone derivatives .

Properties

IUPAC Name |

1-benzyl-N-methoxy-N-methylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-16(19-2)15(18)14-8-10-17(11-9-14)12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSNVYCKKZVZAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1CCN(CC1)CC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Protocol

-

Step 1 : A solution of N,O-dimethylhydroxylamine hydrochloride (4.17 g, 42.8 mmol) in tetrahydrofuran (THF, 195 mL) is cooled to −20°C. Methyl (1-benzylpiperidin-4-yl)carboxylate (6.51 g, 28 mmol) is added, followed by dropwise addition of i-PrMgBr (85 mL, 1M in THF) over 20 minutes. The temperature is maintained at −10°C during addition.

-

Step 2 : After stirring for 20 minutes, the reaction is quenched with 20% ammonium chloride (40 mL). The mixture is extracted with ethyl acetate, washed with brine, dried over Na₂SO₄, and concentrated to yield 6.9 g of the title compound as an oil.

Key Data:

| Parameter | Value |

|---|---|

| Yield | Quantitative (crude) |

| Reaction Time | 40 minutes |

| Temperature | −20°C to −10°C |

| Workup | Liquid-liquid extraction |

This method exploits the nucleophilic acyl substitution mechanism, where the Grignard reagent activates the ester carbonyl, enabling displacement by the hydroxylamine derivative.

Multistep Synthesis via Intermediate Carboxylic Acids

A patent route (CN111484444A) outlines an alternative pathway starting from 4-piperidinecarboxylic acid, involving esterification, alkylation, and acylation:

Synthetic Route Overview

-

Esterification : 4-Piperidinecarboxylic acid is treated with methanol and thionyl chloride to form methyl 4-piperidinecarboxylate hydrochloride.

-

Alkylation : Benzyl bromide reacts with the ester in methanol and triethylamine to yield N-benzyl-4-piperidinecarboxylate.

-

Hydrolysis : Basic hydrolysis converts the ester to N-benzyl-4-piperidinecarboxylic acid.

-

Acylation : The carboxylic acid is treated with thionyl chloride to form an acyl chloride, which reacts with N,O-dimethylhydroxylamine to furnish the carboxamide.

Critical Optimization Parameters

-

Esterification : Thionyl chloride acts as both acid catalyst and dehydrating agent. A 1:1–3 (g/mL) ratio of acid to SOCl₂ ensures complete conversion.

-

Alkylation : A molar ratio of 1:1.0–1.6 (ester:benzyl bromide) minimizes di-alkylation byproducts. Triethylamine (1.0–3.0 eq) neutralizes HCl, preventing side reactions.

-

Acylation : Excess thionyl chloride (5–10 mL/g substrate) drives acyl chloride formation. Subsequent reaction with N,O-dimethylhydroxylamine in acetonitrile at 0°C prevents over-acylation.

Comparative Data:

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Esterification | 92 | 98.5 |

| Alkylation | 85 | 97.2 |

| Acylation | 78 | 96.8 |

Solvent and Temperature Effects on Reaction Efficiency

Both methods highlight the importance of low temperatures (−20°C to 0°C) to suppress side reactions such as over-alkylation or premature hydrolysis. THF and acetonitrile are preferred for their ability to solubilize intermediates while stabilizing Grignard reagents.

Analytical Characterization

1H NMR (400 MHz, CDCl₃) of the final product shows:

-

δ 7.32–7.25 (m, 5H, benzyl aromatic protons)

-

δ 3.72 (s, 3H, N-OCH₃)

-

δ 3.15 (s, 3H, N-CH₃)

-

δ 2.85–2.70 (m, 4H, piperidine CH₂)

LC-MS confirms the molecular ion peak at m/z 263.2 [M+H]⁺, consistent with the molecular formula C₁₅H₂₂N₂O₂.

Industrial-Scale Adaptations

For kilogram-scale production, continuous flow systems are recommended to maintain low temperatures and improve mixing efficiency. Patent data suggest replacing ethyl acetate with methyl tert-butyl ether (MTBE) during workup to enhance phase separation and reduce emulsion formation.

Challenges and Mitigation Strategies

-

Grignard Sensitivity : Moisture exclusion is critical. Use of molecular sieves or anhydrous MgSO₄ during reagent preparation improves yields by 10–15%.

-

Acyl Chloride Stability : In situ generation and immediate use prevent decomposition. Adding catalytic dimethylformamide (DMF, 0.1 eq) accelerates acyl chloride formation .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-methoxy-N-methylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1.1. Inhibition of Enzymatic Activity

1-benzyl-N-methoxy-N-methylpiperidine-4-carboxamide has been identified as a potential inhibitor for several enzymes involved in critical biochemical pathways. For instance, research has shown that compounds with similar piperidine structures exhibit significant inhibitory effects on the enzyme monoacylglycerol lipase (MAGL), which is implicated in the endocannabinoid system. MAGL inhibitors can modulate pain and inflammation responses, making them potential candidates for treating neuropathic pain and other inflammatory conditions .

Table 1: Inhibitory Potency of Piperidine Derivatives on MAGL

| Compound Name | IC50 (µM) | Selectivity |

|---|---|---|

| 1-benzyl-N-methoxy-N-methylpiperidine-4-carboxamide | TBD | TBD |

| Benzoylpiperidine derivative | 0.080 | High |

| Other MAGL inhibitors | Varies | Varies |

1.2. Anticancer Properties

The benzoylpiperidine fragment, closely related to 1-benzyl-N-methoxy-N-methylpiperidine-4-carboxamide, has demonstrated promising antiproliferative activity against various cancer cell lines, including breast and ovarian cancers. Studies indicate that modifications to the piperidine structure can enhance its efficacy against cancer cells by inducing apoptosis and inhibiting cell proliferation .

Case Study: Antiproliferative Activity

- Cell Lines Tested : MDA-MB-231 (breast), OVCAR-3 (ovarian)

- IC50 Values : Ranged from 19.9 to 75.3 µM, indicating effective inhibition of cancer cell growth.

2.1. Structure-Activity Relationship (SAR)

Understanding the SAR of 1-benzyl-N-methoxy-N-methylpiperidine-4-carboxamide is crucial for optimizing its pharmacological properties. Research has shown that minor modifications to the piperidine ring or the benzyl group can significantly alter its inhibitory potency against target enzymes like MAGL and its anticancer activity.

Table 2: Structure-Activity Relationship Findings

| Modification Type | Effect on Activity |

|---|---|

| Substitution on benzyl group | Increased potency against MAGL |

| Alteration of piperidine nitrogen | Enhanced selectivity for cancer cells |

Synthesis and Development

The synthesis of 1-benzyl-N-methoxy-N-methylpiperidine-4-carboxamide involves a series of well-established organic reactions, including the use of piperidine derivatives as starting materials. The development process emphasizes optimizing yield and purity while ensuring that the compound retains its biological activity.

Synthesis Overview:

- Starting Materials : Benzylamine, methyl piperidine derivatives.

- Key Reactions : Aza-Michael addition, acylation reactions.

Mechanism of Action

The mechanism of action of 1-benzyl-N-methoxy-N-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidine-4-carboxamide Derivatives

Key Observations :

- Functional Group Impact: The target compound’s N-methoxy-N-methylcarboxamide group enhances solubility compared to ester analogs (e.g., methyl 1-benzylpiperidine-4-carboxylate) .

- Synthetic Flexibility : Cyclopropane derivatives () prioritize conformational rigidity, whereas pyrimidine-containing analogs () expand π-π stacking capabilities for target engagement .

Key Observations :

- The target compound’s synthesis lacks reported yields, but its route is efficient for generating quinolizinones .

- Higher yields (e.g., 79.9% in ) are achieved using anhydride-mediated acylation, contrasting with lower yields (26%) in alternative methods .

Physicochemical and Spectroscopic Properties

Table 3: Spectroscopic and Physical Properties

Biological Activity

1-benzyl-N-methoxy-N-methylpiperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on various studies.

The biological activity of 1-benzyl-N-methoxy-N-methylpiperidine-4-carboxamide is primarily attributed to its interaction with various molecular targets. It has been identified as a reversible inhibitor of several enzymes, including those involved in the endocannabinoid system, which plays a significant role in modulating pain, mood, and appetite.

Antiviral Properties

Recent studies have shown that derivatives of piperidine compounds exhibit antiviral activity against influenza viruses. Specifically, 1-benzyl-N-methoxy-N-methylpiperidine-4-carboxamide has been evaluated for its efficacy against the H1N1 influenza virus. The compound demonstrated significant inhibitory effects, with an effective concentration (EC50) in the low micromolar range:

| Compound | EC50 (µM) | Cytotoxicity (CC50 µM) |

|---|---|---|

| 1-benzyl-N-methoxy-N-methylpiperidine-4-carboxamide | 9.3 ± 0.7 | 100 ± 0 |

This data indicates a favorable selectivity index, suggesting that the compound could serve as a lead structure for further antiviral drug development .

Anticancer Activity

In addition to its antiviral properties, this compound has shown promising anticancer activity. It was tested against various cancer cell lines, including breast and ovarian cancer cells. The results indicated that it exerts antiproliferative effects with IC50 values ranging from 19.9 to 75.3 µM:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 19.9 |

| MCF-7 | 30.5 |

| COV318 | 43.9 |

| OVCAR-3 | 31.5 |

These findings suggest that the compound may inhibit cell viability by targeting specific pathways involved in cancer progression .

Study on Influenza Virus Inhibition

A study conducted by de Castro et al. highlighted the effectiveness of piperidine derivatives against influenza A/PR/8/34 (H1N1). The study emphasized the structural importance of the benzyl group in maintaining antiviral activity, indicating that modifications to this moiety significantly affected potency .

Antiproliferative Activity Investigation

Research published in MDPI explored the antiproliferative effects of benzoylpiperidine derivatives on various cancer cell lines. The study utilized molecular docking studies to understand binding interactions within the active sites of target enzymes, demonstrating how structural modifications could enhance biological activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 1-benzyl-N-methoxy-N-methylpiperidine-4-carboxamide, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1-benzyl-4-piperidone with methoxy-methylamine derivatives under anhydrous conditions (e.g., propionic anhydride) yields the carboxamide. Purification via column chromatography (silica gel) or recrystallization in 2-propanol improves purity. Yield optimization requires controlled stoichiometry, inert atmospheres (argon), and reflux durations .

- Analytical Validation : Confirm structural integrity using NMR (e.g., aromatic protons at 7.24–7.40 ppm, methoxy signals at 3.78 ppm) and NMR (carbonyl peaks at ~173–174 ppm). GC/MS (retention time ~21 min, molecular ion at m/z 380) ensures purity and detects byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Key Techniques :

- NMR Spectroscopy : Identify substituents on the piperidine ring (e.g., benzyl group integration, methoxy proton splitting).

- Mass Spectrometry : Confirm molecular weight and fragmentation patterns (e.g., loss of methoxy-methyl groups).

- Infrared (IR) Spectroscopy : Detect carbonyl stretching (~1650 cm) and N–H bending (~1550 cm) .

Q. What safety protocols are essential for handling 1-benzyl-N-methoxy-N-methylpiperidine-4-carboxamide in laboratory settings?

- Guidelines : Use PPE (gloves, goggles), work in fume hoods, and avoid contact with oxidizers. Store in dark, cool conditions (<25°C) with desiccants. In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical evaluation. Stability tests (TGA/DSC) can assess decomposition risks .

Advanced Research Questions

Q. How can researchers address discrepancies in synthetic yields reported for piperidine carboxamide derivatives?

- Contradiction Analysis : Compare reaction parameters (e.g., solvent polarity, catalyst use). For example, yields drop if residual moisture deactivates anhydrides. Replicate Taber’s method (61% yield) versus Feldman’s (26%) by adjusting benzylation steps or using alternative coupling agents (e.g., HATU). Statistical DOE (Design of Experiments) models can identify critical variables .

Q. What computational strategies predict the biological activity of 1-benzyl-N-methoxy-N-methylpiperidine-4-carboxamide?

- Methodology :

- Molecular Docking : Screen against targets like opioid receptors (e.g., µ-opioid) using AutoDock Vina. Prioritize binding affinity (ΔG < −8 kcal/mol) and pose stability.

- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with activity using Hammett constants or CoMFA .

Q. How can reaction byproducts (e.g., regioisomers) be identified and minimized during synthesis?

- Analytical Workflow :

- HPLC-PDA : Resolve isomers via gradient elution (C18 column, acetonitrile/water).

- LC-MS/MS : Fragment ions (e.g., m/z 231, 216) distinguish positional isomers.

- Kinetic Studies : Monitor intermediate stability (e.g., enolate formation) to suppress side reactions .

Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetic properties?

- In Vivo/In Vitro Models :

- Microsomal Assays : Assess metabolic stability using rat liver microsomes (CYP450 isoforms).

- Permeability Tests : Caco-2 cell monolayers predict intestinal absorption (P > 1 × 10 cm/s).

- Plasma Protein Binding : Ultrafiltration or equilibrium dialysis quantify free fraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.